1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine
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Overview
Description
1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to another pyrrolidine ring. This compound is part of the broader class of pyrrolidine derivatives, which are known for their significant biological and pharmacological activities. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
The synthesis of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be done through amination and cyclization of functionalized acyclic substrates or through the oxidation of pyrrolidine derivatives . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired compound. For example, the use of copper(II) acetate (Cu(OAc)2) as a catalyst in the oxidative ring contraction of 1-phenylpiperidine has been reported to produce 1-phenylpyrrolidine-2-carbaldehyde, which can then be further processed to obtain the target compound .
Chemical Reactions Analysis
1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as copper(II) acetate and reducing agents like sodium borohydride .
Scientific Research Applications
1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrrolidine derivatives are used as scaffolds for the development of novel biologically active compounds . These compounds have been shown to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
In the field of chemistry, 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine is used as a building block for the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis . In industry, pyrrolidine derivatives are used in the production of pharmaceuticals, dyes, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage . This enables the compound to bind to enantioselective proteins and exert its biological effects.
The compound’s biological activity is influenced by the stereochemistry of its carbons and the spatial orientation of its substituents. Different stereoisomers and the orientation of substituents can lead to different binding modes and biological profiles .
Comparison with Similar Compounds
1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and α-pyrrolidinophenones. Pyrrolidin-2-one derivatives, like 1-phenyl-2-pyrrolidinone, are known for their diverse biological activities and are used as versatile synthons in organic synthesis . α-Pyrrolidinophenones, including α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), are designer drugs that act as selective inhibitors of dopamine and norepinephrine transporters .
The uniqueness of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine lies in its specific structural features, which allow it to interact with a wide range of biological targets and exhibit diverse pharmacological activities. Its ability to undergo various chemical reactions and its versatility as a synthetic intermediate further enhance its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C14H20N2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(2-pyrrolidin-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2/c1-2-8-14(16-10-3-4-11-16)12(6-1)13-7-5-9-15-13/h1-2,6,8,13,15H,3-5,7,9-11H2 |
InChI Key |
DICVARNMIIQULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C3CCCN3 |
Origin of Product |
United States |
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